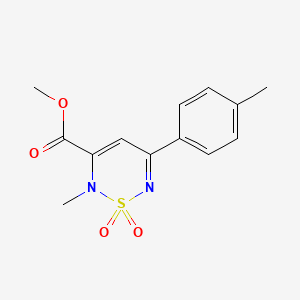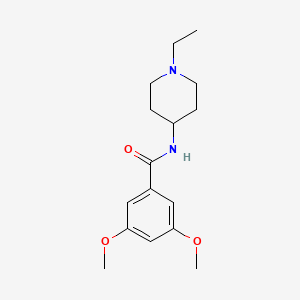![molecular formula C18H21N3O5S B4619389 N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4619389.png)
N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide
Vue d'ensemble
Description
"N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide" likely exhibits properties and reactions similar to those of its structural analogs. Compounds with nitrophenylacetamide groups and substituted phenyl rings are of significant interest due to their potential applications in materials science and pharmaceuticals. They can serve as intermediates in the synthesis of more complex molecules or possess intrinsic biological activities.
Synthesis Analysis
Synthetic approaches for compounds like "N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide" often involve multi-step reactions, starting from simple precursors. A common method might include the nitration of phenyl rings, followed by the introduction of the butylamino sulfonyl group through sulfonation reactions. Reductive carbonylation of nitrobenzene to form related compounds, utilizing catalysts such as Pd(II)-complexes, demonstrates the complexity and specificity required in such syntheses (Vavasori et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide" is often elucidated using X-ray crystallography. These studies reveal the spatial arrangement of atoms, molecular conformations, and potential for hydrogen bonding, crucial for understanding reactivity and physical properties. For instance, the structural investigation of 2-amino derivatives of 5-nitrophenylacetamide highlights the importance of substituent orientation and its impact on material properties (Clark et al., 2000).
Applications De Recherche Scientifique
Non-Linear Optical Materials : A study investigated the structures of potential non-linear optical (NLO) materials, including derivatives of phenylacetamide, for their applicability in NLO applications. However, certain derivatives crystallize in a centrosymmetric space group, rendering them inappropriate for NLO applications (Clark et al., 2000).
Organic Non-Linear Optical Material : Another compound closely related to N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide, known as N-(3-nitrophenyl)acetamide, has been identified as an organic non-linear optical material. It crystallizes in a monoclinic system, indicating potential use in optical technologies (L. Mahalakshmi et al., 2002).
Synthesis and Characterization of Metallophthalocyanines : A derivative of phenylacetamide was used in the synthesis of new zinc(II), magnesium (II), and nickel (II) phthalocyanines. These metallophthalocyanines, with increased solubility compared to unsubstituted phthalocyanines, are soluble in various organic solvents, indicating their potential in various chemical applications (M. Ağırtaş & M. S. İzgi, 2009).
Metabolism of Hydroxamic Acids in Carcinogenesis : A study on the metabolism of aromatic amines into hydroxamic acids discusses the role of N,O-sulfonation in chemical carcinogenesis. This research provides insights into the biochemical pathways and potential carcinogenic effects of compounds related to N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide (G. Mulder & J. Meerman, 1983).
Inhibition of Anion Transport in Plants : A study explored the effects of amino-reactive disulfonic stilbene derivatives on anion uptake in corn root protoplasts. Compounds structurally similar to N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide inhibited certain anion uptakes, offering potential applications in plant physiology and agriculture (Willy Lin, 1981).
Antibacterial Activity Against MRSA : N-substituted phenyl acetamide benzimidazole derivatives were synthesized and analyzed for their activity against Methicillin Resistant Staphylococcus aureus (MRSA). One derivative, structurally related to the compound , showed potent antibacterial activity, suggesting potential applications in developing new antibacterial agents (S. Chaudhari et al., 2020).
Antimicrobial Activity of Azo Complexes : A coupling reaction involving N-(4-hydroxyphenyl)acetamide resulted in the formation of new bidentate azo ligands. These ligands, when treated with metal ions, formed complexes that exhibited antimicrobial activities, indicating potential use in biomedical applications (T. Fahad, 2017).
Propriétés
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-2-3-12-19-27(25,26)16-10-8-15(9-11-16)20-18(22)13-14-6-4-5-7-17(14)21(23)24/h4-11,19H,2-3,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWVYUOVGYRZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4619309.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4619317.png)
![5-chloro-2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4619331.png)

![N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4619352.png)
![1-ethyl-4-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4619366.png)

![1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4619374.png)

![N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4619386.png)
![4-(difluoromethyl)-1-isopropyl-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4619394.png)

![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isobutylpropanamide](/img/structure/B4619406.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4619412.png)